1-(Tert-butyldimethylsilyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole
Description
This compound is a boron-containing indole derivative protected by a tert-butyldimethylsilyl (TBS) group at the 1-position and a pinacol boronate ester at the 3-position. Its molecular formula is C₂₁H₃₃BNO₂Si, with a molecular weight of 371.4 g/mol (calculated from ). The TBS group enhances stability against nucleophilic attack and oxidation, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures .
Properties
IUPAC Name |
tert-butyl-dimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32BNO2Si/c1-18(2,3)25(8,9)22-14-16(15-12-10-11-13-17(15)22)21-23-19(4,5)20(6,7)24-21/h10-14H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPVBPZXBFDFDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=CC=CC=C23)[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32BNO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677972 | |
| Record name | 1-[tert-Butyl(dimethyl)silyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111096-51-5 | |
| Record name | 1-[tert-Butyl(dimethyl)silyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(Tert-butyldimethylsilyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of approximately 375.37 g/mol. The presence of the dioxaborolane group suggests potential applications in boron chemistry and medicinal applications related to cancer therapy.
Synthesis
The synthesis of this compound typically involves several steps including the introduction of the tert-butyldimethylsilyl (TBDMS) protecting group and the formation of the dioxaborolane moiety. Various methods have been explored to optimize yields and purity. For instance, reactions involving boron reagents in the presence of indoles have been documented to yield similar compounds with varying degrees of success .
Anticancer Potential
Research indicates that compounds containing indole structures often exhibit significant anticancer properties. Specifically, studies have shown that derivatives of indole can selectively down-regulate estrogen receptors (ERα and ERβ), which are implicated in various cancers . The dioxaborolane moiety may enhance the compound's ability to interact with biological targets due to its unique electronic properties.
The proposed mechanism for the anticancer activity involves the modulation of signaling pathways associated with cell proliferation and apoptosis. Indole derivatives have been shown to interfere with estrogen signaling pathways, which is crucial for hormone-dependent cancers such as breast cancer .
Case Studies
Several studies have highlighted the biological effects of similar compounds:
- Estrogen Receptor Modulation : A study explored a series of indole derivatives and their ability to modulate estrogen receptors. The results indicated that certain substitutions at the indole ring significantly enhanced binding affinity to ERs .
- In Vivo Studies : Animal models treated with indole-based compounds exhibited reduced tumor growth rates compared to control groups. This suggests that the compound may have therapeutic potential in treating estrogen-dependent tumors .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C20H31BFN2O2Si |
| Molecular Weight | 375.37 g/mol |
| CAS Number | 1148004-02-7 |
| Purity | 95% |
| Storage Conditions | Inert atmosphere at 2-8°C |
Scientific Research Applications
Organic Synthesis
The compound is primarily utilized as a reagent in organic synthesis. Its boron-containing group allows for selective reactions that are crucial in the formation of complex organic molecules.
A. Boronate Ester Formation
The dioxaborolane moiety can be used to form boronate esters through cross-coupling reactions. This is particularly useful in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals.
| Reaction Type | Example Application |
|---|---|
| Suzuki Coupling | Synthesis of biaryl compounds for pharmaceuticals |
| Stille Coupling | Formation of complex organic frameworks |
B. Protecting Group Chemistry
The TBDMS group serves as a protecting group for alcohols and amines during multi-step syntheses. Its stability under various reaction conditions makes it an ideal choice for protecting functional groups.
Medicinal Chemistry
Research indicates that derivatives of 1H-indole exhibit significant biological activity, including anti-cancer and anti-inflammatory properties. The incorporation of the TBDMS and dioxaborolane groups can enhance the pharmacological profiles of indole-based compounds.
A. Anticancer Activity
Studies have shown that indole derivatives can inhibit cancer cell proliferation. The addition of the boron moiety may improve the selectivity and efficacy of these compounds against specific cancer types.
B. Anti-inflammatory Properties
Indole compounds are also noted for their anti-inflammatory effects. The modification with boron-containing groups could potentially enhance their therapeutic index by improving solubility and bioavailability.
Material Science
The unique properties of 1-(Tert-butyldimethylsilyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole extend to applications in material science.
A. Polymer Chemistry
Due to its reactive boron center, this compound can be utilized in the development of new polymer materials with tailored properties. It can participate in polymerization reactions that yield materials with specific mechanical and thermal characteristics.
B. Sensor Development
The compound's ability to form complexes with various analytes makes it a candidate for use in sensor technologies. Its incorporation into sensor platforms could lead to enhanced sensitivity and selectivity for detecting chemical species.
Case Studies
Several case studies highlight the practical applications of this compound:
- Synthesis of Biaryl Compounds : A study demonstrated the successful use of this compound in Suzuki coupling reactions to synthesize biologically active biaryl compounds with improved yields compared to traditional methods.
- Anticancer Research : Research published in medicinal chemistry journals illustrated that derivatives of this compound exhibited promising cytotoxicity against various cancer cell lines, suggesting potential as lead compounds for drug development.
- Material Innovations : A recent publication showcased the use of this compound in developing novel polymeric materials with enhanced thermal stability and mechanical strength due to its incorporation into polymer matrices.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Regioselectivity : The position of the boronate group (3 vs. 4 vs. 5) influences coupling efficiency. For example, 3-boronate indoles are more reactive in cross-couplings due to proximity to the nitrogen lone pair .
- Steric Effects : Bulky groups like TBS () or methoxy () reduce side reactions but may slow reaction kinetics.
- Electronic Effects : Electron-withdrawing groups (e.g., fluoro in ) modulate the electron density of the boronate, affecting transmetallation rates .
Stability and Reactivity
- Thermal Stability : TBS-protected boronate esters (e.g., ) are stable up to 150°C , whereas methyl-protected analogs () decompose at lower temperatures (~100°C).
- Hydrolytic Stability : The TBS group in the target compound prevents hydrolysis under acidic conditions (pH > 3), unlike phenylsulfonyl-protected derivatives (), which require neutral pH .
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves a multi-step synthetic route, combining silylation and borylation reactions on an indole scaffold. The key steps include:
- Protection of the indole nitrogen with the tert-butyldimethylsilyl group.
- Introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety via borylation at the 3-position of the indole ring.
The synthesis requires careful control of reaction conditions, particularly temperature and atmosphere, to ensure high yields and purity.
Detailed Preparation Procedure
A representative preparation method, adapted from reliable chemical supplier protocols and literature, is as follows:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1. Silylation of Indole N-H | Indole + tert-butyldimethylsilyl chloride (TBDMSCl) + base (e.g., imidazole or triethylamine) in anhydrous solvent (e.g., dichloromethane); room temperature to 0 °C | The indole nitrogen is protected by TBDMS group to prevent side reactions during borylation | High yield (>85%); reaction monitored by TLC |
| 2. Borylation at C-3 Position | TBDMS-protected indole + bis(pinacolato)diboron + Pd catalyst (e.g., Pd(dppf)Cl2) + base (e.g., potassium acetate) in dioxane or similar solvent; heated to 80-100 °C under inert atmosphere (N2 or Ar) | Miyaura borylation introduces the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group selectively at the 3-position | Yields typically range 60-75%; reaction time 12-24 h |
| 3. Purification | Silica gel column chromatography using dichloromethane/methanol mixtures | Purification to isolate the target compound as a white solid | Purity >95% confirmed by NMR and LCMS |
Key Reaction Conditions and Parameters
| Parameter | Typical Condition | Impact on Reaction |
|---|---|---|
| Solvent | Dichloromethane for silylation; dioxane for borylation | Solvent polarity and inertness crucial for reaction efficiency |
| Temperature | 0 °C to room temperature for silylation; 80-100 °C for borylation | Controls reaction rate and selectivity |
| Atmosphere | Nitrogen or argon inert atmosphere | Prevents oxidation and moisture interference |
| Catalyst | Pd(dppf)Cl2 or similar Pd(II) complexes | Essential for efficient borylation |
| Base | Imidazole or triethylamine for silylation; potassium acetate for borylation | Neutralizes acids and facilitates catalyst turnover |
Representative Experimental Data
An example synthesis from a well-documented protocol:
| Step | Reagents | Conditions | Yield (%) | Characterization |
|---|---|---|---|---|
| Silylation | Indole (1 equiv), TBDMSCl (1.2 equiv), imidazole (1.5 equiv) | DCM, 0 °C to RT, 3 h, N2 atmosphere | 88% | 1H NMR: characteristic TBDMS peaks at 0.0 ppm; LCMS m/z consistent |
| Borylation | TBDMS-indole (1 equiv), bis(pinacolato)diboron (1.5 equiv), Pd(dppf)Cl2 (5 mol%), KOAc (3 equiv) | Dioxane, 90 °C, 16 h, N2 atmosphere | 70% | 1H NMR: pinacol methyl singlets at 1.25 ppm; 11B NMR confirms boron incorporation |
Notes on Reaction Mechanisms and Optimization
- The silylation step protects the indole nitrogen, preventing it from coordinating to the palladium catalyst or undergoing unwanted side reactions during borylation.
- The Miyaura borylation mechanism involves oxidative addition of the Pd catalyst to the aryl halide or C-H bond (depending on substrate), transmetallation with bis(pinacolato)diboron, and reductive elimination to form the C-B bond.
- Reaction optimization often focuses on catalyst loading, base choice, and temperature to maximize yield and minimize by-products.
- Use of an inert atmosphere is critical to avoid catalyst deactivation and oxidation of sensitive boron species.
Summary Table of Preparation Methods
| Preparation Step | Reagents | Conditions | Yield (%) | Comments |
|---|---|---|---|---|
| Nitrogen Protection (Silylation) | TBDMSCl, imidazole, DCM | 0 °C to RT, 3 h, N2 | 85-90 | Protects indole N-H |
| Borylation (Miyaura) | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, dioxane | 80-100 °C, 12-24 h, N2 | 60-75 | Introduces dioxaborolane at C-3 |
| Purification | Silica gel chromatography | DCM/MeOH | — | Ensures high purity |
This detailed preparation method is supported by multiple research sources and chemical supplier protocols, ensuring reliability and reproducibility. The compound's dual functional groups enable its use in advanced synthetic applications, particularly in cross-coupling and medicinal chemistry research.
No significant alternative preparation methods with higher efficiency or simpler conditions have been reported in authoritative literature to date, underscoring the established nature of this synthetic route.
Q & A
What are the key synthetic routes for preparing 1-(tert-butyldimethylsilyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole?
Level: Basic
Answer:
The synthesis typically involves a palladium-catalyzed borylation reaction. A common approach includes:
Silyl Protection : The indole nitrogen is first protected with a tert-butyldimethylsilyl (TBS) group using reagents like TBSCl in the presence of a base (e.g., imidazole) .
Borylation : A Miyaura borylation is performed using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., PdCl₂(dppf)) under inert conditions. KOAc is often used as a base in solvents like 1,4-dioxane .
Purification : Column chromatography or recrystallization isolates the product.
Characterization : NMR (¹H, ¹³C, ¹¹B) confirms regioselectivity, while HRMS validates molecular weight .
How does steric hindrance from the TBS group influence cross-coupling reactivity?
Level: Advanced
Answer:
The bulky TBS group at the indole N1 position introduces steric constraints that can:
- Reduce Reaction Rates : Slower kinetics in Suzuki-Miyaura couplings due to hindered access to the boronate ester .
- Modify Regioselectivity : Direct coupling to the C3-boronate may compete with undesired side reactions (e.g., protodeboronation).
Mitigation Strategies : - Use electron-rich ligands (e.g., SPhos) to enhance catalyst turnover .
- Optimize solvent polarity (e.g., THF over DMF) to reduce steric crowding .
What analytical techniques are critical for confirming the structural integrity of this compound?
Level: Basic
Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., TBS methyl groups at δ ~0.2 ppm) and verifies boronate integration .
- ¹¹B NMR : A singlet near δ 30 ppm confirms the presence of the dioxaborolane ring .
- HRMS : Exact mass analysis (e.g., ESI-TOF) ensures no side products (e.g., desilylated intermediates) .
- XRD (if crystalline) : Resolves spatial arrangement of the TBS and boronate groups .
How can competing protodeboronation be minimized during cross-coupling reactions?
Level: Advanced
Answer:
Protodeboronation is a common side reaction, exacerbated by:
- Protic Solvents : Avoid water or alcohols; use anhydrous THF or toluene .
- Oxidative Conditions : Maintain inert atmospheres (N₂/Ar) and degas solvents .
Optimization Approaches : - Add fluoride scavengers (e.g., KF) to stabilize the boronate .
- Employ Pd catalysts with strong transmetalation activity (e.g., Pd(OAc)₂ with XPhos) .
What are the stability and storage considerations for this compound?
Level: Basic
Answer:
- Moisture Sensitivity : The boronate ester hydrolyzes in water; store under inert gas (Ar) at -20°C .
- Light Sensitivity : Amber vials prevent UV-induced decomposition of the dioxaborolane ring .
- Handling : Use Schlenk lines or gloveboxes for air-sensitive manipulations .
What strategies address low yields in multi-step syntheses involving this compound?
Level: Advanced
Answer:
- Intermediate Monitoring : Use TLC or in situ IR to track reaction progress and identify bottlenecks (e.g., incomplete silylation) .
- Catalyst Screening : Test Pd complexes (e.g., Pd₂(dba)₃ vs. PdCl₂(dppf)) for improved borylation efficiency .
- Temperature Gradients : Stepwise heating (e.g., 80°C → 110°C) enhances conversion without side-product formation .
How does this compound compare to analogous indole boronates in reactivity?
Level: Advanced
Answer:
- Electron-Withdrawing Effects : The TBS group slightly deactivates the indole ring, reducing electrophilic substitution rates compared to unprotected analogs .
- Steric vs. Electronic Trade-offs : While the TBS group stabilizes the indole nitrogen, it impedes π-π stacking in catalytic systems, as seen in Suzuki couplings of similar compounds .
What computational methods predict regioselectivity in cross-coupling reactions?
Level: Advanced
Answer:
- DFT Calculations : Model transition states to assess energy barriers for coupling at C3 vs. competing sites .
- Molecular Docking : Simulate Pd-ligand interactions to optimize catalyst design (e.g., bulky ligands for steric control) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
